4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide
Description
Properties
CAS No. |
896374-18-8 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.45 |
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
CNZKQNWBAWOIGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolin-2,4-dione scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives or 2-aminobenzamides. A prominent method involves the reaction of anthranilic acid with formamide under reflux, yielding quinazolin-4(3H)-one. Alternatively, 2-amino-N-methylbenzamide can undergo oxidative cyclization using dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as an oxidant. This transition metal-free approach achieves the quinazolinone core in 51–82% yields, depending on substituents.
For the target compound, the quinazolin-2,4-dione moiety is synthesized via a multicomponent reaction (MCR) involving ammonium thiocyanate and cyanoacetic acid hydrazide. This method, reported by El-Sayed et al., produces the core structure with a methylene bridge at the 3-position, critical for subsequent functionalization. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure, with IR spectra showing characteristic carbonyl stretches at 1708 cm⁻¹.
Alkylation for Methylene Bridge Installation
Introducing the methylene group at the 3-position of the quinazolinone requires alkylation. Phase-transfer catalysis (PTC) with propargyl bromide and tetra-n-butylammonium bromide (TBAB) in dichloromethane effectively installs the propargyl group, yielding 3-(prop-2-yn-1-yl)quinazoline-4(3H)-one in 65–78% yields. This intermediate is pivotal for coupling with benzamide derivatives via click chemistry or nucleophilic substitution.
An alternative route employs Knoevenagel condensation, where quinazolinone derivatives react with aromatic aldehydes in the presence of piperidine. For example, benzaldehyde reacts with the quinazolinone core to form a styryl derivative, which is subsequently reduced to the methylene-linked compound using palladium on carbon (Pd/C) under hydrogen gas.
Synthesis of the Benzamide Moiety
The benzamide component, N-[(4-methylphenyl)methyl]benzamide, is synthesized through sequential amidation and alkylation. Starting with 4-nitrobenzoic acid, catalytic hydrogenation with Pd/C produces 4-aminobenzoic acid, which is then converted to 4-(bromomethyl)benzoyl chloride using thionyl chloride (SOCl₂). Reaction with 4-methylbenzylamine in tetrahydrofuran (THF) yields the substituted benzamide.
Coupling the benzamide to the quinazolinone-methylene intermediate is achieved via nucleophilic acyl substitution. Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents facilitates amide bond formation in dimethylformamide (DMF), with yields ranging from 60–75%.
N-Alkylation for 4-Methylbenzyl Attachment
The final step involves N-alkylation of the benzamide’s amine group with 4-methylbenzyl chloride. Conducted in acetonitrile with potassium carbonate (K₂CO₃) as a base, this reaction proceeds at 80°C for 12 hours, achieving 70–85% yields. Reductive amination represents an alternative pathway, utilizing sodium cyanoborohydride (NaBH₃CN) to couple 4-methylbenzaldehyde with the benzamide amine under mild acidic conditions.
Structural Characterization and Optimization
Critical analytical data for the target compound include:
- ¹H NMR (500 MHz, DMSO- d6): δ 8.21 (s, 1H, quinazolinone NH), 7.89–7.25 (m, 12H, aromatic), 4.52 (s, 2H, CH₂), 4.38 (s, 2H, NCH₂), 2.31 (s, 3H, CH₃).
- IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N-H bend).
- MS : Molecular ion peak at m/z 457.4 [M+H]⁺.
Optimization studies reveal that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 70%. Solvent selection also impacts efficiency; DMF outperforms THF in coupling reactions due to superior solubility of intermediates.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multi-step organic reactions. Various methods have been reported for synthesizing quinazoline derivatives, which include condensation reactions and cyclization techniques. The structural characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.
Anticancer Activity
Research has indicated that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures were effective against human colorectal carcinoma cells (HCT116), with some showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of quinazoline derivatives. A related study synthesized a series of N-substituted quinazoline derivatives and evaluated their effects on pentylenetetrazole-induced seizures in mice. While some compounds did not exhibit significant anticonvulsant activity, the research highlighted the importance of specific structural features in enhancing efficacy .
Inhibition of Enzymes Related to Neurodegenerative Diseases
The compound has also been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibitors of AChE are critical in treating Alzheimer's disease by increasing acetylcholine levels in the brain. In vitro assays have shown promising results for compounds derived from the quinazoline structure in inhibiting AChE activity, suggesting potential therapeutic applications for cognitive disorders .
Case Study 1: Anticancer Efficacy
A notable study focused on the anticancer efficacy of a series of quinazoline derivatives, including compounds structurally related to this compound. The study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives exhibited potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
In another investigation, researchers explored the neuroprotective effects of quinazoline derivatives against oxidative stress-induced neuronal damage. The study revealed that specific modifications to the quinazoline structure enhanced neuroprotective properties, potentially making these compounds suitable candidates for further development in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-substituted quinazolin-4(3H)-ones
- 3-substituted quinazoline-2,4(1H,3H)-diones
- Quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole, and oxazole moieties
Uniqueness
What sets 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide, a derivative of quinazoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies indicate that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For instance, it showed effective inhibition against Staphylococcus aureus with an MBC of 10 mg/mL and against Streptococcus haemolyticus with an MBC of 13 mg/mL .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 10 |
| Streptococcus haemolyticus | 8 | 13 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, likely through the induction of apoptosis. The mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which is crucial for cancer cell growth .
The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition. The compound targets DHFR and eukaryotic initiation factor 2 alpha (eIF2α), which are vital for cellular proliferation and survival in both microbial and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinazoline derivatives, including our compound, highlighted its effectiveness against resistant bacterial strains. The results indicated that compounds with a similar structure to this compound had enhanced activity compared to traditional antibiotics .
- Cancer Cell Proliferation : In a recent experiment involving human cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis markers .
Q & A
Q. How can researchers investigate synergistic effects with adjuvant therapies?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with common anticonvulsants (e.g., levetiracetam). Isobolographic analysis quantifies synergy/antagonism. Mechanistic studies (patch-clamp electrophysiology) clarify interactions with ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
